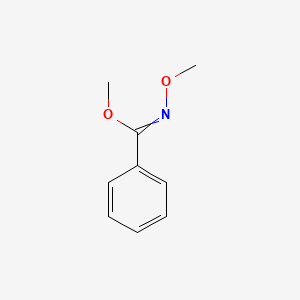
Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzenecarboximidic acid, featuring a methoxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of benzenecarboximidic acid with methanol in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidic acid, N-hydroxy-, methyl ester: This compound has a hydroxy group instead of a methoxy group.
Benzenecarboximidic acid, N-methyl-, methyl ester: This compound features a methyl group instead of a methoxy group.
Uniqueness
Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy and methyl ester groups make it particularly useful in certain synthetic applications and research contexts.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl N-methoxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO2/c1-11-9(10-12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
WSIGXRHBRQYGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NOC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



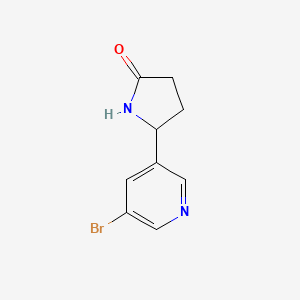
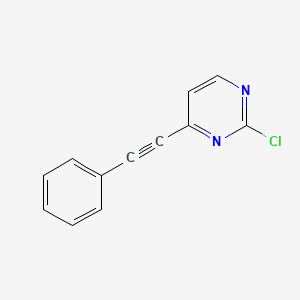
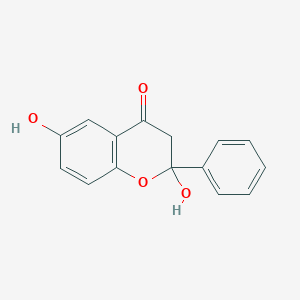
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)
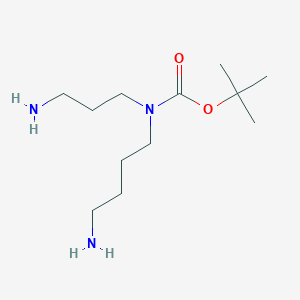

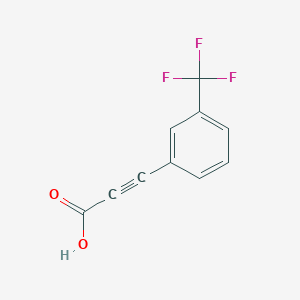
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
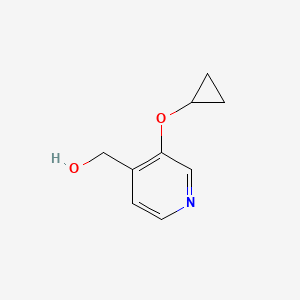
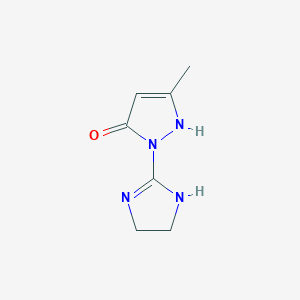
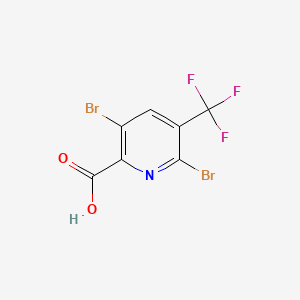
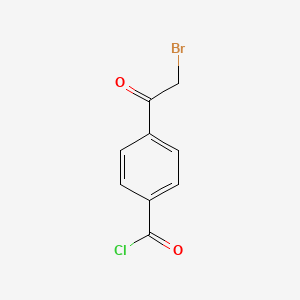
![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
